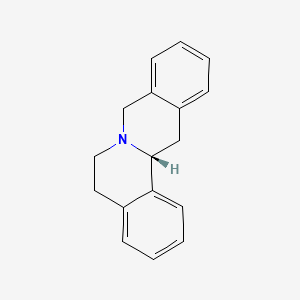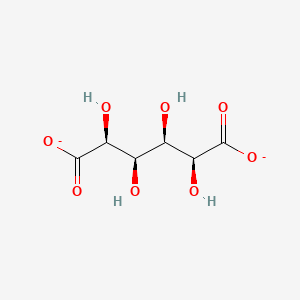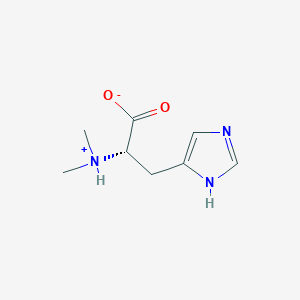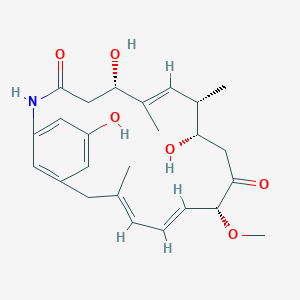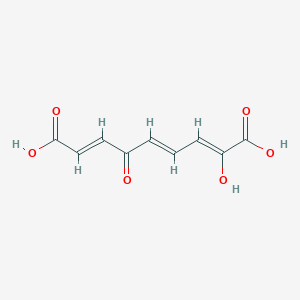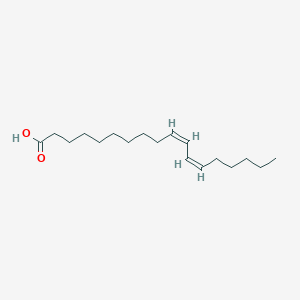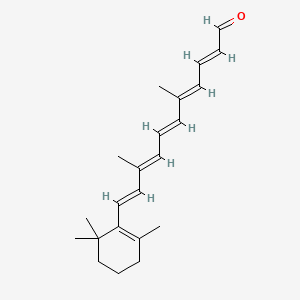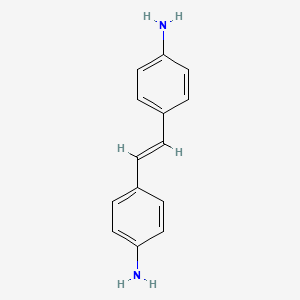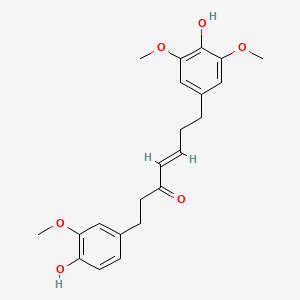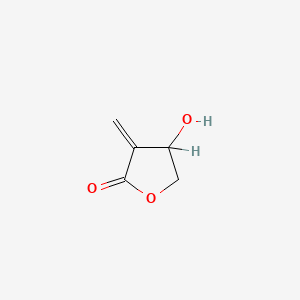
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, also known as lysophosphatidic acid, is a phospholipid derivative. It is a naturally occurring molecule found in various biological systems and plays a crucial role in cellular signaling. The compound has a molecular formula of C21H41O7P and a molecular weight of 436.5 g/mol .
科学的研究の応用
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth, survival, and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, wound healing, and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate typically involves the esterification of 9-octadecenoic acid with 2-hydroxy-3-(phosphonooxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonooxypropyl octadec-9-enoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonooxypropyl octadec-9-enoic acid.
Reduction: 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enol.
Substitution: Various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate involves its interaction with specific cell surface receptors known as lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as proliferation, differentiation, and migration .
類似化合物との比較
Similar Compounds
- 1-Oleoyl-lysophosphatidic acid
- Monooleylphosphatidic acid
- 1-O-Oleoylglycerol 3-phosphoric acid
Comparison
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate is unique due to its specific structure, which allows it to interact with a distinct set of lysophosphatidic acid receptors. This interaction leads to unique cellular responses compared to other similar compounds. Additionally, its emulsifying properties make it particularly valuable in industrial applications .
特性
分子式 |
C21H41O7P |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2-hydroxy-3-phosphonooxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9+ |
InChIキー |
WRGQSWVCFNIUNZ-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
同義語 |
1-O-oleyllysophosphatidic acid 1-oleoyl-lyso-phosphatidic acid 1-oleoyl-lysophosphatidic acid 9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester LPA (lysophosphatidic acid) lysophosphatidic acid monooleylphosphatidate monooleylphosphatidic acid monooleylphosphatidic acid, (R)-isomer monooleylphosphatidic acid, sodium salt, (R)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


